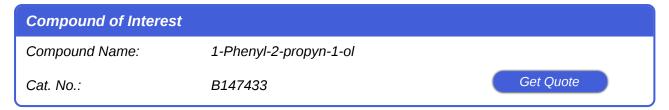


# Spectroscopic Data Analysis of 1-Phenyl-2propyn-1-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1-Phenyl-2-propyn-1-ol**, a valuable building block in organic synthesis. The guide details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in research and development.

## **Spectroscopic Data Summary**

The following tables summarize the quantitative spectroscopic data for **1-Phenyl-2-propyn-1-ol**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.55 - 7.30	m	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
5.45	S	Methine proton (-CH(OH)-)
2.90	S	Hydroxyl proton (-OH)
2.65	S	Alkynyl proton (-C≡CH)

Solvent: CDCl<sub>3</sub>. Instrument: 400 MHz NMR Spectrometer.



Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	
140.5	C (quaternary, aromatic)	
128.8	CH (aromatic)	
128.5	CH (aromatic)	
126.7	CH (aromatic)	
83.5	C (alkynyl, C≡CH)	
75.0	CH (alkynyl, C≡CH)	
64.5	CH (methine, -CH(OH)-)	

Solvent: CDCl<sub>3</sub>. Instrument: 100 MHz NMR Spectrometer.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3400	Strong, Broad	O-H stretch (hydroxyl group)
3290	Strong, Sharp	≡C-H stretch (alkynyl C-H)
2120	Weak	C≡C stretch (alkyne)
1600, 1490, 1450	Medium to Weak	C=C stretch (aromatic ring)
1050	Strong	C-O stretch (alcohol)

Sample Preparation: Thin film.

## **Table 4: Mass Spectrometry (MS) Data**



m/z	Relative Intensity (%)	Assignment
132	40	[M] <sup>+</sup> (Molecular ion)
131	100	[M-H]+
105	85	[M-C₂H]+ or [C <sub>6</sub> H₅CO]+
77	60	[C <sub>6</sub> H <sub>5</sub> ]+

Ionization Method: Electron Ionization (EI).

## **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.

- Sample Preparation: Approximately 10-20 mg of **1-Phenyl-2-propyn-1-ol** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: The spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse width of 90 degrees.
- <sup>13</sup>C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse program.
   Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and
   1024 scans.[1][2][3]

#### Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

 Sample Preparation: A drop of neat 1-Phenyl-2-propyn-1-ol was placed between two sodium chloride (NaCl) plates to form a thin liquid film.[4][5][6]



Data Acquisition: The sample was placed in the spectrometer's sample compartment. A
background spectrum of the empty NaCl plates was recorded and automatically subtracted
from the sample spectrum. The spectrum was recorded in the range of 4000-600 cm<sup>-1</sup> with a
resolution of 4 cm<sup>-1</sup>.

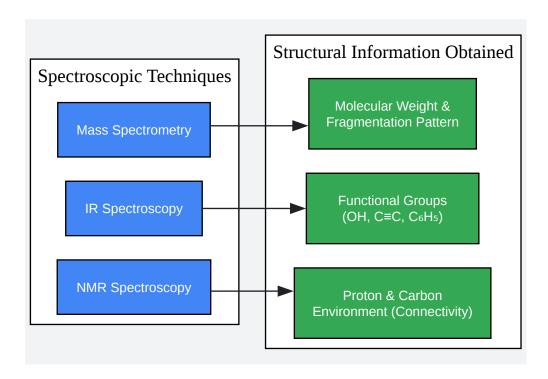
### Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.

- Sample Introduction: A dilute solution of 1-Phenyl-2-propyn-1-ol in methanol was introduced into the ion source via direct injection.
- Ionization: The sample was ionized using a standard electron energy of 70 eV.
- Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected.
   The spectrum was recorded over a mass-to-charge (m/z) range of 50-200.

### **Data Interpretation and Visualization**

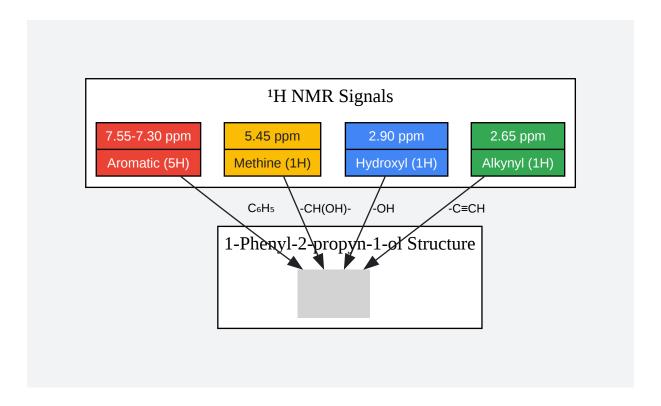
The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure of **1-Phenyl-2-propyn-1-ol**.





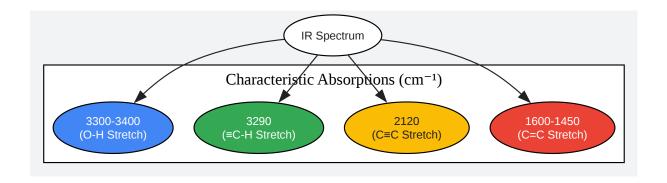
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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.



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Caption: Correlation of <sup>1</sup>H NMR Signals to the Molecular Structure.



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Caption: Key Functional Group Absorptions in the IR Spectrum.



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